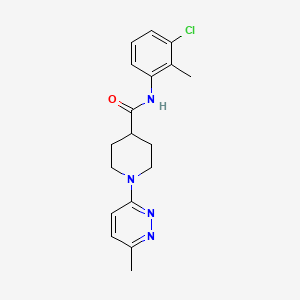

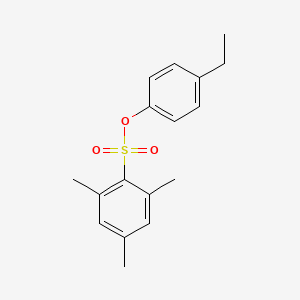

N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to a class of compounds known for their varied biological activities. Such molecules often contain piperidine as a core structure, which is a common motif in medicinal chemistry due to its involvement in receptor binding and modulation of biological activity.

Synthesis Analysis

The synthesis of complex piperidine-based compounds typically involves multi-step organic reactions, including amide bond formation, halogenation, and cyclization reactions. An example of a related synthesis is the creation of N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, which can be achieved by coupling between specific thiazole and pyrimidine derivatives (Shahinshavali et al., 2021).

Molecular Structure Analysis

Molecular structure analysis of such compounds typically involves conformational studies to understand the energetics of different conformers, which can be critical for binding to biological targets. For instance, conformational analysis of related compounds using molecular orbital methods can identify energetically favorable conformations (Shim et al., 2002).

Chemical Reactions and Properties

Compounds in this category can undergo various chemical reactions, including nucleophilic substitutions, which are often used for introducing fluorine-18, a radioactive isotope for PET imaging studies. The feasibility of such reactions demonstrates the compound's utility in biomedical research as a tracer for studying specific receptors in the brain (Katoch-Rouse & Horti, 2003).

科学的研究の応用

Synthesis and Chemical Properties

The compound N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide and its derivatives have been a subject of research primarily in the field of chemical synthesis and properties. A study by Shahinshavali et al. (2021) demonstrated an alternative route for synthesizing a related compound, showcasing the methodological advancements in the field of organic synthesis Shahinshavali et al., 2021.

Pharmacological Research

Several studies have explored compounds structurally similar to N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide for their pharmacological potential. For instance, Imamura et al. (2006) discovered a piperidine-4-carboxamide CCR5 antagonist with high anti-HIV-1 activity, indicating the therapeutic potential of compounds in this chemical class Imamura et al., 2006.

Molecular Interaction Studies

The molecular interactions of structurally related compounds have been studied to understand their potential binding and activity at various receptors. Shim et al. (2002) researched the molecular interaction of an antagonist with CB1 cannabinoid receptor, providing insights into the structure-activity relationships crucial for drug development Shim et al., 2002.

Bioactivity and Potential Therapeutic Applications

Kambappa et al. (2017) synthesized novel derivatives and evaluated their anti-angiogenic and DNA cleavage activities, highlighting the potential of such compounds in anticancer research Kambappa et al., 2017.

Structural and Electronic Properties

Georges et al. (1989) investigated the crystal structures and electronic properties of anticonvulsant drugs, including compounds structurally related to N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide, providing a deeper understanding of their pharmacological profile Georges et al., 1989.

作用機序

Target of Action

The primary target of F6255-0505, also known as Sevasemten, is the mechanical stress caused by the absence of functional dystrophin in muscle cells . Dystrophin is a protein that helps keep muscle cells intact. Its absence leads to muscle disorders such as Duchenne and Becker muscular dystrophy .

Mode of Action

Sevasemten presents a novel mechanism of action to selectively reduce injurious mechanical stress caused by the absence of functional dystrophin . This allows a normal, healthy range of muscle contraction . By reducing the mechanical stress on the muscle fibers, Sevasemten aims to prevent further muscle degeneration and slow disease progression .

Biochemical Pathways

It is believed that by reducing mechanical stress on muscle fibers, it can limit other negative events, including inflammation, muscle degeneration, exhaustion of the regenerative process, fibrosis, adipogenesis, and loss of function .

Pharmacokinetics

Unfortunately, specific information about the pharmacokinetics of F6255-0505 is not readily available. Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME). It’s crucial for understanding a drug’s bioavailability, half-life, and clearance rate

Result of Action

Treatment with Sevasemten has been shown to protect muscle fibers from injury . With longer-term treatment, reduced muscle wasting and fibrosis resulted in improvements in strength . Additionally, treatment with Sevasemten demonstrated improvements in cardiac fibrosis and hypertrophy .

特性

IUPAC Name |

N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O/c1-12-6-7-17(22-21-12)23-10-8-14(9-11-23)18(24)20-16-5-3-4-15(19)13(16)2/h3-7,14H,8-11H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJINOTGIAYCILP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=C(C(=CC=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide](/img/structure/B2488880.png)

![N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2488887.png)

![2-(4-methoxyphenyl)-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2488890.png)

![Methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2488898.png)

![3-Acetamido-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methylbenzamide](/img/structure/B2488901.png)

![Ethyl 2-[[5-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2488902.png)